Arg-Tyr

Descripción general

Descripción

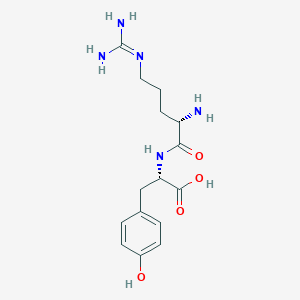

“Arg-Tyr” is a dipeptide composed of the amino acids arginine (Arg) and tyrosine (Tyr) . Arginine is coded by the codons AGA, AGG, CGA, CGC, CGG, CGT . Tyrosine is coded by the codons TAC, TAT . This compound has strong hydroxyl-radical and hydrogen-peroxide scavenging activity .

Synthesis Analysis

The synthesis of peptides like this compound involves various chemical reactions. For instance, the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues have been studied extensively . The oxazole-directed C–H olefination generated the 2,6-disubstituted product for Phe and Tyr-containing di- and tripeptides in moderate to good yields . Another study showed that EGFR Arg 1175 is methylated by an arginine methyltransferase, PRMT5 .

Chemical Reactions Analysis

Tyrosine (Tyr) residues in peptides like this compound can undergo various post-translational modifications such as glycosylation, nitration, oxidation, and phosphorylation . These modifications can significantly affect the function and properties of the peptide.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be calculated using various tools like Pep-Calc . These properties include molecular weight, isoelectric point, and molar extinction coefficient.

Aplicaciones Científicas De Investigación

Environmental Impact and Antibiotic Resistance

Antibiotics in Agriculture : Studies have examined the environmental consequences of using antimicrobials in livestock production. Residual antimicrobials, such as chlortetracycline and tylosin, and antimicrobial resistance genes (ARGs) can contaminate soil and water following the application of animal wastes. These findings underscore the need for careful management of animal waste to prevent environmental contamination (Joy et al., 2013).

Impact of Manure Application : Research indicates that applying manure from animals treated with antibiotics can lead to an increase in soil ARGs. This effect varies depending on the type of manure, with swine and poultry manures showing more pronounced effects than cattle manure. These findings are crucial for understanding the environmental spread of antibiotic resistance (Zhang et al., 2017).

Medical and Biological Research

Antibody Affinity and Specificity : Research on synthetic antibodies has revealed the intrinsic contributions of amino acids like tyrosine and arginine to antibody affinity and specificity. It was found that arginine is associated with increased nonspecific binding, while tyrosine contributes to specific antigen recognition. These insights are vital for the development of synthetic antibodies and understanding protein-protein interactions (Birtalan et al., 2008).

Peptide-based Therapeutics : Studies have explored the use of synthetic polypeptides containing sequences like Arg-Gly-Asp (RGD) and Tyr-Ile-Gly-Ser-Arg (YIGSR). These sequences are derived from cell adhesion molecules and have shown potential in inhibiting tumor metastasis. This research suggests new approaches for cancer treatment (Saiki et al., 1989).

Pain Management : The discovery of neo-kyotorphin, a novel peptide from bovine brain containing the Tyr-Arg unit, has shown potential in pain management. This peptide exhibits analgesic effects, suggesting a new avenue for developing pain-relief treatments (Takagi et al., 1982).

Mecanismo De Acción

Target of Action

L-arginyl-L-tyrosine, also known as Arg-Tyr, is a dipeptide composed of the amino acids arginine and tyrosineIt is known that peptides containing arginine and tyrosine residues can interact with various receptors and enzymes . For instance, Arg-Leu-Tyr-Glu, a tetrapeptide, has been shown to inhibit vascular endothelial growth factor-A (VEGF-A)-induced angiogenesis via VEGF receptor-2 antagonism .

Mode of Action

The mode of action of L-arginyl-L-tyrosine is complex and depends on the specific context in which it is acting. For example, in the context of the Arg/N-degron pathways, this compound may influence the fate of substrate proteins based on their N-terminal residue . In another context, this compound, as part of a larger peptide, can inhibit certain enzymes or receptor-mediated processes .

Biochemical Pathways

L-arginyl-L-tyrosine may be involved in several biochemical pathways. For instance, it has been suggested that this compound could play a role in the Arg/N-degron pathways, which are involved in protein degradation . .

Pharmacokinetics

It is known that peptides containing arginine and tyrosine residues can be rapidly absorbed and eliminated . The bioavailability of such peptides is also influenced by their structure and the presence of other moieties .

Result of Action

The molecular and cellular effects of L-arginyl-L-tyrosine’s action are likely to be diverse, given the wide range of potential targets and pathways it may affect. For instance, in the context of the Arg/N-degron pathways, this compound could influence the stability of protein substrates . In another context, this compound could inhibit certain enzymes or receptor-mediated processes, potentially leading to changes in cellular signaling and function .

Action Environment

The action, efficacy, and stability of L-arginyl-L-tyrosine can be influenced by various environmental factors. For instance, the pH and ionic strength of the surrounding environment can affect the stability and activity of peptides. Additionally, the presence of other molecules, such as lipids, can influence the interaction of this compound with its targets

Propiedades

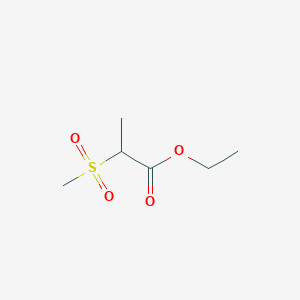

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O4/c16-11(2-1-7-19-15(17)18)13(22)20-12(14(23)24)8-9-3-5-10(21)6-4-9/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWSWDJMIKUJDQ-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427363 | |

| Record name | L-Tyrosine, L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

74863-12-0 | |

| Record name | L-Tyrosine, L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does the dipeptide Arg-Tyr directly interact with specific receptors?

A1: While the provided research doesn't focus on this compound as a standalone dipeptide interacting with receptors, it highlights its presence within larger peptide sequences that exhibit receptor binding. For instance, this compound is found in proctolin (this compound-Leu-Pro-Thr), an insect neuropeptide. Studies on proctolin degradation reveal that enzymes cleave it at the this compound and Tyr-Leu bonds. [] This suggests the importance of the this compound motif for enzymatic recognition and potential biological activity.

Q2: What are the downstream effects observed when peptides containing this compound bind to their targets?

A2: The downstream effects heavily depend on the specific peptide and its target receptor. Here are a few examples from the research:

- Proctolin (this compound-Leu-Pro-Thr): This insect neuropeptide, containing this compound at its N-terminus, acts as a myotropic agent, influencing muscle contractions in insects. [, ]

- Nociceptin/Orphanin FQ receptor ligands: Hexapeptides like Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2, containing the this compound motif, demonstrate inhibitory effects on neurogenic contractions in rat vas deferens, suggesting their interaction with the NOP receptor. [, ]

- KSHV-GPCR: Kaposi's sarcoma-associated herpesvirus G protein-coupled receptor (KSHV-GPCR) contains a Val-Arg-Tyr motif at the intracellular end of TMH3. Mutations in this region, particularly Arg-143, significantly impact the receptor's constitutive signaling activity. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula for this compound is C14H21N5O4. Its molecular weight is 323.36 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research doesn't directly offer spectroscopic data for the isolated dipeptide this compound, it does mention spectroscopic analyses for larger peptides containing this motif. For instance, circular dichroism spectroscopy was used to study the structural conformation of granulysin analogs containing this compound. []

Q5: How does the stability of peptides containing this compound vary under different conditions?

A5: The research indicates that peptide stability is influenced by various factors, including pH and enzymatic activity.

- pH: Marinostatins C-1 and C-2, peptide protease inhibitors containing this compound, lose their inhibitory activity in alkaline conditions (pH > 10). [, ]

- Enzymatic Degradation: Proctolin is readily degraded by enzymes present in insect nervous tissues, with cleavage occurring at the this compound and Tyr-Leu bonds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B1337141.png)